1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

Description

Molecular Formula and Molecular Weight

The molecular formula of 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine is C7H12ClN3. This indicates that each molecule is composed of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms. Based on this composition, the compound has a molecular weight of approximately 173.64 g/mol .

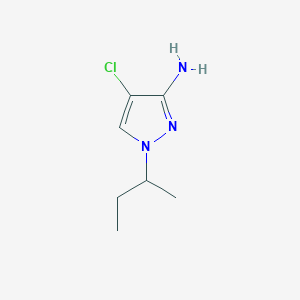

Chemical Structure

The structure of this compound is characterized by a central pyrazole (B372694) ring. A sec-butyl group is attached to one of the nitrogen atoms of the pyrazole ring. A chlorine atom is substituted at the fourth position of the ring, and an amine group is present at the third position.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 1006470-47-8 to this compound. This unique identifier is used to provide an unambiguous way to identify the chemical substance.

Physicochemical Properties

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12ClN3 |

| Molecular Weight | ~173.64 g/mol |

| CAS Number | 1006470-47-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

1-butan-2-yl-4-chloropyrazol-3-amine |

InChI |

InChI=1S/C7H12ClN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

IZWYKNOMDCAAJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

History and Discovery

There is currently no specific information available in the scientific literature regarding the initial discovery and historical development of 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine. It is likely a compound synthesized as part of a larger chemical library for screening purposes in drug discovery or agrochemical research, a common practice in the pharmaceutical and chemical industries.

Synthesis and Chemical Reactions

While general methods for the synthesis of substituted pyrazoles are well-established, a specific, detailed synthetic route for 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine has not been described in readily accessible scientific journals or patents.

Generally, the synthesis of such compounds could potentially involve a multi-step process. A plausible approach could start with the construction of the 4-chloropyrazole ring system, followed by the introduction of the sec-butyl group at the N1 position and the amine group at the C3 position. The synthesis of the core 4-chloro-1H-pyrazol-3-amine scaffold can be achieved through various routes, often starting from readily available precursors. Subsequent N-alkylation with a sec-butyl halide or a related electrophile would introduce the butan-2-yl group.

Mechanistic Studies and Reaction Pathways

Known Derivatives

While specific derivatives synthesized directly from 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine are not prominently documented, the aminopyrazole scaffold is central to numerous patented and researched compounds. Derivatization typically occurs at the amino group, the chloro position (via substitution reactions), or by modifying the butan-2-yl group.

Examples of well-known drugs and compounds that share the core pyrazole (B372694) structure include:

Celecoxib : An anti-inflammatory drug that selectively inhibits the COX-2 enzyme. nih.gov

Rimonabant : A CB1 receptor antagonist formerly used as an anti-obesity drug. nih.gov

Fipronil : An insecticide whose derivatives have been synthesized from amino-pyrazole precursors. nih.gov

Pirtobrutinib : An anticancer agent and BTK inhibitor. mdpi.com

Applications of Derivatives

The applications of pyrazole derivatives are vast and depend on their specific substitutions. nih.govnih.gov

| Derivative Class/Example | Application Area | Mechanism/Use |

| Kinase Inhibitors (e.g., Pirtobrutinib) | Oncology | Inhibition of specific kinases involved in cancer cell signaling. mdpi.com |

| COX-2 Inhibitors (e.g., Celecoxib) | Anti-inflammatory | Selective inhibition of the COX-2 enzyme to reduce inflammation and pain. nih.gov |

| Herbicides | Agriculture | Certain 4-amino-picolinic acid derivatives containing a pyrazole moiety act as synthetic auxin herbicides, inhibiting weed growth. mdpi.com |

| Antimycobacterial Agents | Infectious Disease | Some pyrazoline derivatives have shown promising activity against M. tuberculosis. nih.gov |

| Insecticides (e.g., Fipronil) | Agrochemicals | Acts as a broad-spectrum insecticide by blocking GABA-gated chloride channels. nih.gov |

This demonstrates the chemical versatility of the pyrazole core and its importance in developing new molecules with specific biological functions.

Biological and Pharmacological Activities

There is no specific data available on the biological and pharmacological activities of 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine. The broader family of pyrazole-containing compounds is known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific combination of substituents on the pyrazole (B372694) ring of this compound would determine its unique biological profile. Further research is required to elucidate any potential therapeutic effects.

Emerging Research Perspectives and Unexplored Avenues

Development of Novel and Sustainable Synthetic Approaches (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from the adoption of green and sustainable chemical practices. rsc.orgjocpr.com Flow chemistry, for instance, presents a powerful alternative to conventional batch synthesis methods. nih.govresearchgate.net It offers superior control over reaction parameters, leading to improved safety and more efficient scaling of production processes. researchgate.netmdpi.com This methodology is particularly well-suited for the synthesis of nitrogen-containing heterocycles like pyrazoles. nih.govmdpi.com

Recent advancements have demonstrated the utility of flow chemistry in constructing the pyrazole core. For example, a continuous-flow method for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been reported. mdpi.com Another notable development is a transition metal-free, continuous-flow process for synthesizing 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com

Photoredox catalysis is another burgeoning area with significant potential for pyrazole synthesis. This approach utilizes visible light to initiate chemical transformations, often under mild conditions. A notable example is the photochemical flow-chemistry approach for synthesizing pyrazolines from tetrazoles, which can then be converted to pyrazoles. thieme.deresearchgate.net This method involves a reagent-free "photo-click" strategy where nitrile imine dipoles are generated in situ and trapped by dipolarophiles. researchgate.net The use of a contained, small-footprint flow setup allows for safe and efficient scaling to produce gram quantities in a short time. thieme.de

These modern synthetic techniques align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often avoiding harsh reagents. mdpi.com

Advanced Computational Methodologies for Pyrazole Systems

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide deep insights into the behavior of these molecules at an atomic level. eurasianjournals.com

Density Functional Theory (DFT) has gained considerable attention for its ability to predict the structural behavior and reaction mechanisms of chemical species. researchgate.net For pyrazole systems, DFT can be used to determine the relative stability of different tautomeric forms (CH, NH, OH), which is crucial for understanding their biological roles. researchgate.net

Molecular docking and homology modeling are other powerful computational tools that allow researchers to predict how pyrazole derivatives will bind to biological targets. eurasianjournals.com This information is invaluable for the rational design of new therapeutic agents. Molecular dynamics simulations further enhance this understanding by exploring the dynamic behavior and conformational flexibility of these molecules. eurasianjournals.com

Future directions in this field include the development of more accurate force fields for molecular simulations, the integration of multi-scale modeling approaches, and the application of machine learning algorithms to accelerate the discovery of novel pyrazole derivatives with desired properties. eurasianjournals.com

Exploration of Unique Chemical Reactivities and Selectivities

The pyrazole ring is a versatile scaffold with a rich and complex reactivity profile. nih.govresearchgate.net It possesses both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, giving it amphoteric properties. nih.govresearchgate.net The reactivity of the ring can be significantly influenced by the nature and position of its substituents. nih.gov For instance, electron-donating groups can increase the acidity of the NH group. nih.gov

3(5)-aminopyrazoles are particularly interesting building blocks in heterocyclic synthesis due to their polyfunctional nature. nih.gov They contain an electrophilic C3/C5 position and multiple nucleophilic sites, including the two ring nitrogens, the C4 carbon, and the exocyclic amine. nih.gov This complex reactivity presents both challenges and opportunities for synthetic chemists. The distinct reactivities of these sites, such as the participation of the C4 carbon in electrophilic aromatic substitutions and the nitrogen atoms in SN2 reactions, have been widely exploited in the synthesis of fused heterocyclic systems. nih.gov

Further exploration of the unique reactivities and selectivities of substituted pyrazoles, including 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine, could lead to the discovery of novel transformations and the development of more efficient synthetic routes to complex molecules.

Design Principles for New Chemical Entities based on the Pyrazole Core for Chemical Sciences

The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.govmdpi.comnih.govnih.gov Its unique structural features and versatile reactivity make it an excellent starting point for the design of new chemical entities. mdpi.com

Several key design principles have emerged from the extensive research on pyrazole derivatives. The ability to introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. mdpi.com Structure-activity relationship (SAR) studies have shown that even small changes in substitution patterns can lead to significant differences in biological activity. mdpi.com

The pyrazole core can act as a versatile scaffold for constructing more complex molecular architectures, including fused heterocyclic systems and hybrid molecules that combine the pyrazole moiety with other pharmacophores. mdpi.comnih.gov This strategy has been successfully employed to develop compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comorientjchem.orgnih.gov

Future design efforts will likely focus on creating novel pyrazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of advanced computational tools with innovative synthetic strategies will be crucial for accelerating the discovery and development of the next generation of pyrazole-based chemical entities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine, and what analytical techniques confirm its purity and structure?

- Synthesis : Ullmann-type coupling reactions are frequently employed. For example, cesium carbonate and copper(I) bromide catalyze the coupling of iodopyrazole intermediates with amines (e.g., cyclopropanamine) in dimethyl sulfoxide at 35°C for 48 hours . Halogenation and cyclocondensation of propenones with hydrazines are alternative routes .

- Characterization :

- NMR : H and C NMR confirm substituent positions and integration ratios (e.g., δ 8.87 ppm for pyridine protons in analogs) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+) .

- X-ray diffraction : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant properties (Hazard Classifications: Eye Irrit. 2, Skin Irrit.) .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent decomposition. Avoid exposure to moisture, as hygroscopicity may alter reactivity .

- Waste disposal : Segregate halogenated waste and consult certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity in the synthesis of this compound when using Ullmann-type coupling reactions?

- Catalyst selection : Copper(I) bromide enhances coupling efficiency compared to CuI, reducing side-product formation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of aryl halide intermediates .

- Temperature control : Maintain reactions at 35–50°C; higher temperatures risk decomposition of the butan-2-yl substituent .

- Additives : Potassium iodide or 1,10-phenanthroline can stabilize copper catalysts and improve yields .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Dynamic effects : Variable-temperature NMR (e.g., –40°C to 25°C) clarifies tautomeric equilibria in pyrazole rings .

- Isotopic labeling : N-labeled analogs help assign ambiguous signals in crowded spectra .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to identify misassignments .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro substituent increases electrophilicity at C4 .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies. Pyrazole analogs show affinity for carbonic anhydrase II .

- Solvent modeling : COSMO-RS simulations assess solubility and stability in aqueous or organic media .

Q. How do structural modifications (e.g., substituent variations) impact the pharmacological activity of this compound analogs?

- Bioisosteric replacement : Replacing chlorine with bromine or methyl groups alters antibacterial potency. For example, 4-bromo analogs exhibit higher MIC values against S. aureus .

- Mannich base derivatives : Introducing aminoalkyl groups via Mannich reactions enhances anxiolytic activity in murine models .

- SAR analysis : Quantitative structure-activity relationship (QSAR) models correlate logP values with anti-inflammatory IC data .

Methodological Considerations

- Contradiction analysis : Cross-validate NMR and X-ray data to resolve discrepancies in substituent orientation .

- Reaction troubleshooting : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., overhalogenation) .

- Biological assays : Use standardized protocols (e.g., OECD 423 for acute toxicity) to ensure reproducibility in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.